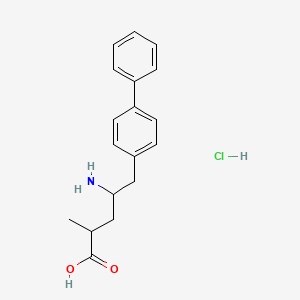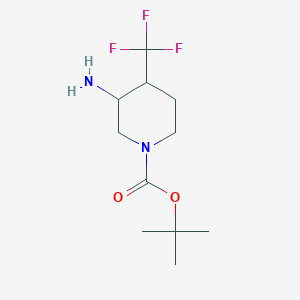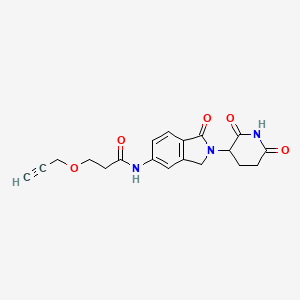![molecular formula C13H8BrN B14777522 2-[2-(4-Bromophenyl)ethynyl]pyridine](/img/structure/B14777522.png)
2-[2-(4-Bromophenyl)ethynyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Bromophenyl)ethynyl]pyridine is an organic compound that features a pyridine ring substituted with a 4-bromophenyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenyl)ethynyl]pyridine typically involves the coupling of 4-bromophenylacetylene with a pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and bases like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Bromophenyl)ethynyl]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira and Suzuki-Miyaura couplings.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Sonogashira Coupling: Palladium catalysts, copper co-catalysts, THF or DMF as solvents, and bases like triethylamine.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases such as potassium carbonate.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: Formation of biaryl or diarylacetylene compounds.
Aplicaciones Científicas De Investigación
2-[2-(4-Bromophenyl)ethynyl]pyridine has several applications in scientific research:
Materials Science: Used in the development of molecular architectures and coordination networks on metal surfaces.
Medicinal Chemistry:
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Bromophenyl)ethynyl]pyridine in various applications involves its ability to form coordination complexes with metals and participate in coupling reactions. The molecular targets and pathways depend on the specific application, such as forming coordination networks on metal surfaces .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: Similar structure but different substitution pattern.
4-((Trimethylsilyl)ethynyl)pyridine: Contains a trimethylsilyl group instead of a bromophenyl group.
Uniqueness
2-[2-(4-Bromophenyl)ethynyl]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H8BrN |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C13H8BrN/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13/h1-5,7-8,10H |
Clave InChI |
OTGIBWZJRLCFKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C#CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)
![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-methylpropanamide](/img/structure/B14777467.png)



![tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate](/img/structure/B14777494.png)





